molecular formula C10H5Cl2NO2 B13649128 3,5-Dichloroisoquinoline-4-carboxylic acid

3,5-Dichloroisoquinoline-4-carboxylic acid

Cat. No.: B13649128
M. Wt: 242.05 g/mol
InChI Key: VLSNYSQENRNBMM-UHFFFAOYSA-N
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Description

3,5-Dichloroisoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloroisoquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of isoquinoline derivatives followed by carboxylation. For instance, starting with isoquinoline, chlorination can be performed using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions. Subsequent carboxylation can be achieved using carbon dioxide (CO2) under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and carboxylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloroisoquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorine atoms enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological processes. The compound can interfere with DNA replication and protein synthesis, making it a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloropyridine-4-carboxylic acid
  • 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester
  • 3,5-Dichloroisonicotinic acid

Uniqueness

3,5-Dichloroisoquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

3,5-dichloroisoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H5Cl2NO2/c11-6-3-1-2-5-4-13-9(12)8(7(5)6)10(14)15/h1-4H,(H,14,15)

InChI Key

VLSNYSQENRNBMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C(=C2C(=C1)Cl)C(=O)O)Cl

Origin of Product

United States

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